

# Preparation of 4-anilino-7-methoxyquinazoline derivatives from 2-Chloro-7-methoxyquinazoline

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## Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749

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## Application Notes and Protocols: Synthesis of 4-Anilino-7-Methoxyquinazoline Derivatives

### Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.<sup>[1][2][3][4]</sup> These compounds are particularly renowned for their potent and selective inhibition of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.<sup>[1][2]</sup> The strategic incorporation of a methoxy group at the 7-position and various substituents on the aniline ring allows for the fine-tuning of their pharmacological profiles, leading to the development of targeted therapies.<sup>[5][6]</sup>

This comprehensive guide provides a detailed exploration of the synthesis of 4-anilino-7-methoxyquinazoline derivatives, commencing from the key intermediate, **2-chloro-7-methoxyquinazoline**. We will delve into the mechanistic underpinnings of the core reaction, present a robust and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

### Mechanistic Insights: The Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reaction

The cornerstone of this synthetic strategy is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. In this process, the aniline derivative, acting as a nucleophile, displaces the chlorine atom at the C4 position of the quinazoline ring.<sup>[7][8][9]</sup>

## Causality Behind the Regioselectivity

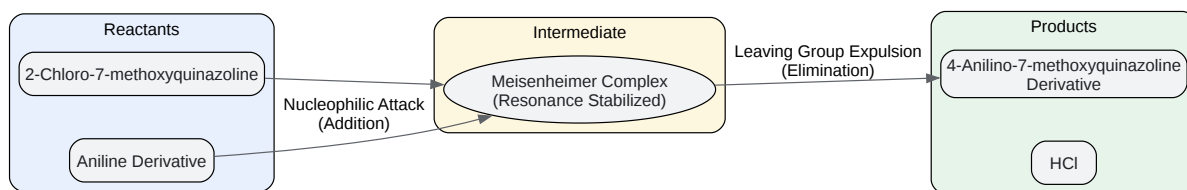
A common precursor in quinazoline chemistry is a 2,4-dichloroquinazoline derivative. In such cases, the nucleophilic attack by an amine preferentially occurs at the C4 position.<sup>[8][9]</sup> This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.<sup>[8][9]</sup> This inherent electronic bias dictates the regioselective formation of the 4-aminoquinazoline product.

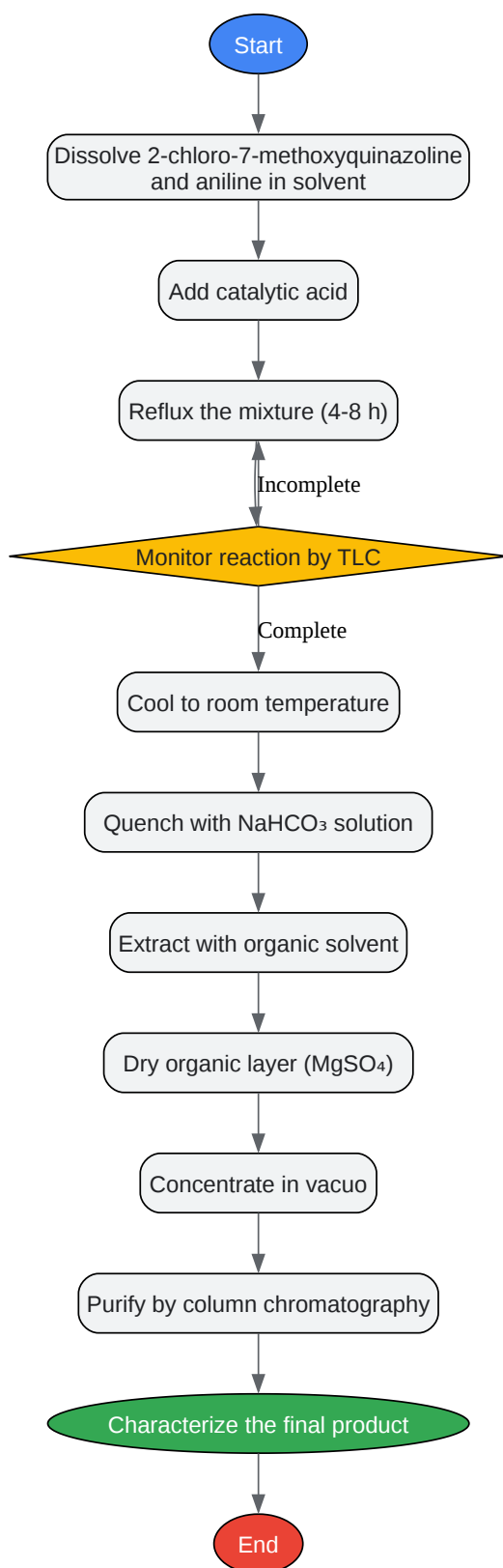
## The Reaction Mechanism

The S<sub>N</sub>Ar reaction proceeds via a two-step addition-elimination mechanism:<sup>[10]</sup>

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 carbon of the **2-chloro-7-methoxyquinazoline**. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
- **Elimination of the Leaving Group:** The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final 4-anilino-7-methoxyquinazoline product.

The reaction is often facilitated by the presence of an acid catalyst, which protonates the quinazoline ring, further enhancing its electrophilicity and accelerating the rate of nucleophilic attack.<sup>[11][12]</sup>





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